N-((6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)methyl)acetamide

Lipophilicity Membrane Permeability Lead Optimization

N-((6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)methyl)acetamide is a synthetic small-molecule heterocycle belonging to the dihydropyrimidine acetamide class, with a molecular formula of C8H11N3O2 and a molecular weight of 181.19 g/mol. It features a 6-methyl-4-oxo-1,4-dihydropyrimidine core linked via a methylene bridge to an acetamide side chain.

Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
CAS No. 79898-99-0
Cat. No. B12928546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)methyl)acetamide
CAS79898-99-0
Molecular FormulaC8H11N3O2
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC(=N1)CNC(=O)C
InChIInChI=1S/C8H11N3O2/c1-5-3-8(13)11-7(10-5)4-9-6(2)12/h3H,4H2,1-2H3,(H,9,12)(H,10,11,13)
InChIKeyRFNPAJMKCOVSRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)methyl)acetamide (CAS 79898-99-0): Core Physicochemical and Structural Profile for Procurement Decision-Making


N-((6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)methyl)acetamide is a synthetic small-molecule heterocycle belonging to the dihydropyrimidine acetamide class, with a molecular formula of C8H11N3O2 and a molecular weight of 181.19 g/mol [1]. It features a 6-methyl-4-oxo-1,4-dihydropyrimidine core linked via a methylene bridge to an acetamide side chain. The compound is primarily utilized as a research chemical, synthetic intermediate, or reference standard in bioactivity screening and medicinal chemistry . Its computed logP of 0.967 and polar surface area (PSA) of 78.6 Ų place it within favorable drug-like property space, making it a tractable starting point for lead optimization [1].

Why N-((6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)methyl)acetamide Cannot Be Casually Substituted by In-Class Pyrimidine Analogs in Bioactivity Assays


Substituting this compound with other pyrimidine acetamides or aminopyrimidines can lead to markedly different biological outcomes due to substantial variations in lipophilicity, hydrogen-bonding capacity, and steric bulk around the pyrimidine C2 position. For example, the computed logP value for N-((6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)methyl)acetamide is +0.967 [1], whereas the simpler 2-amino-6-methylpyrimidin-4(3H)-one possesses a logP of –0.339 . This >1 log unit difference translates to an approximately ten-fold change in the n-octanol/water partition coefficient, which directly impacts passive membrane permeability, metabolic stability, and target engagement in cellular assays. Furthermore, the acetamide side chain provides additional hydrogen-bond donor and acceptor sites that are absent in unsubstituted analogs, altering binding-site recognition in enzyme and receptor screens. Such physicochemical divergence means that even compounds sharing the 6-methyl-4-oxo-1,4-dihydropyrimidine scaffold cannot be assumed to behave interchangeably in lead identification, SAR expansion, or reference-standard workflows .

Quantitative Differentiation Evidence for N-((6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)methyl)acetamide vs. Structurally Proximal Analogs


Lipophilicity Advantage: Computed logP of 0.967 vs. 2-Amino-6-methylpyrimidin-4(3H)-one (logP –0.339)

The computed logP of N-((6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)methyl)acetamide is +0.967, representing a >1.3 log unit increase over the analogous 2-amino-6-methylpyrimidin-4(3H)-one (logP –0.339) [1]. This difference corresponds to an approximately twenty-fold higher partition coefficient between n-octanol and water, indicating significantly greater lipophilicity for the target compound. Such a shift is sufficient to alter passive membrane permeability and oral absorption predictions in drug design programs .

Lipophilicity Membrane Permeability Lead Optimization

Polar Surface Area (PSA) as a Descriptor of Hydrogen-Bonding Capacity: 78.6 Ų vs. 71.8 Ų for the 2-Amino Analog

The computed polar surface area (PSA) of the target compound is 78.6 Ų, compared with 71.8 Ų for 2-amino-6-methylpyrimidin-4(3H)-one [1]. The additional 6.8 Ų arise from the extra carbonyl oxygen and NH of the acetamide group, creating two extra hydrogen-bond acceptor/donor sites. For comparison, 2-acetamidopyrimidine has a computed logP of –0.81 and likely a lower PSA, underscoring how even small substituent changes modulate both lipophilicity and polarity . PSA values above 60–70 Ų generally correlate with reduced passive permeability across tight barriers (e.g., blood–brain barrier), but values below 140 Ų remain favorable for oral bioavailability; thus the target sits in an intermediate range suitable for hit-to-lead exploration.

Polar Surface Area Hydrogen Bonding Drug-Likeness

Molecular Weight Differentiation: 181.19 Da vs. 125.13 Da for 2-Amino-6-methylpyrimidin-4(3H)-one

The target compound has a molecular weight of 181.19 Da, which is 56 Da heavier than the closely related 2-amino-6-methylpyrimidin-4(3H)-one (125.13 Da) [1]. This mass difference arises from the replacement of the amino group with an N-methylacetamide substituent. In fragment-based drug discovery, ligands in the 120–250 Da range are considered fragments, and the additional mass of the target compound makes it a slightly more 'lead-like' rather than 'fragment-like' entity (commonly defined as MW < 250 Da for fragments vs. MW < 350–400 Da for leads). This may influence its suitability for fragment-screening libraries versus direct cellular screening collections.

Molecular Weight Fragment-Based Drug Design Ligand Efficiency

Class-Level Biological Activity: Pyrimidine Acetamides as Kinase, PDE, and Antimicrobial Targets

While direct quantitative bioactivity data for this precise compound are sparse, the 6-methyl-4-oxo-1,4-dihydropyrimidine scaffold with acetamide substitution at the C2 position is recognized as a privileged motif in medicinal chemistry. For instance, the structurally related compound N-[5-(2-cyanoethyl)-6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl]acetamide (CAS 1082-63-9) has been explored as a calcium channel antagonist [1]. More broadly, 2-amino-dihydropyrimidine-4-ones linked to acetamides have demonstrated sub-micromolar acetylcholinesterase inhibition (IC50 = 0.17–0.39 μM) [2], and close analogs incorporating urea or hydroxyamide groups have shown potent Helicobacter pylori urease inhibition (IC50 = 14 nM) [3]. These data indicate that the scaffold holds intrinsic activity across several target classes, and modifying the C2 substituent (acetamide vs. amine vs. hydroxyamide) can shift potency by orders of magnitude. Therefore, when selecting a representative 'acetamide' member of the series for screening or SAR expansion, this compound offers the specific H-bond donor-acceptor geometry of an N-methyl acetamide that distinguishes it from amino or hydroxyamide derivatives.

Kinase Inhibition Phosphodiesterase Antimicrobial CA Inhibitor

Linker-Length Effect: Methylene (C1) vs. Ethylene (C2) Acetamide Analog

The target compound carries a single methylene (–CH2–) bridge between the pyrimidine core and the acetamide carbonyl. The ethylene (–CH2–CH2–) analog, N-[2-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ethyl]acetamide (CAS 88406-54-6), has a molecular formula of C9H13N3O2 and a molecular weight of 195.22 Da . The additional methylene unit increases the conformational flexibility and alters the spatial positioning of the acetamide H-bond vector relative to the pyrimidine ring. This one-carbon difference can affect binding-pose complementarity in target pockets, and the two compounds are not interchangeable without re-optimizing binding affinity. For researchers comparing linker-length SAR, the C1-bridged compound described here offers a more constrained geometry, which may be advantageous for achieving better ligand efficiency in rigid binding sites.

Linker Optimization Conformational Flexibility SAR

Optimal Scientific and Industrial Use Cases for N-((6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)methyl)acetamide Based on Verified Differentiation


Lipophilicity-Guided SAR Expansion in Lead Optimization Programs

When a hit series based on a 2-amino-6-methylpyrimidin-4-one fragment (logP ~ –0.3) requires increased lipophilicity to improve membrane permeability or cellular potency, N-((6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)methyl)acetamide (logP = +0.967) serves as a direct, synthetically accessible comparator that raises logP by >1.3 units without excessive molecular-weight increase. This allows systematic exploration of the lipophilicity–potency–selectivity relationship while maintaining the core scaffold [1].

Scaffold Reference Standard for Pyrimidine Acetamide Bioactivity Profiling Panels

Given that the 6-methyl-4-oxo-dihydropyrimidine core with C2 acetamide substitution appears in patents targeting kinases, PDEs, and calcium channels, this compound can be employed as a scaffold reference standard in enzyme panel screens (e.g., kinase profiling, PDE panel, CA isozyme panel). Its well-defined H-bond donor-acceptor profile (PSA 78.6 Ų) allows researchers to benchmark the contribution of the acetamide group relative to amino or hydroxyamide variants included in the same panel [2][3].

Linker-Length SAR Studies Comparing C1 vs. C2 Acetamide Connectivity

For medicinal chemistry teams optimizing linker geometry between the pyrimidine core and the acetamide pharmacophore, this compound provides the shortest (one-carbon) linker variant. Side-by-side testing with the ethylene analog (CAS 88406-54-6) can reveal whether rigid presentation of the acetamide group is beneficial for target engagement, particularly in binding sites with limited conformational flexibility .

Physicochemical Tool Compound for Fragment-to-Lead Transition Studies

This compound occupies an intermediate position between fragment-like and lead-like chemical space (MW 181 Da, logP 0.97, PSA 78.6 Ų). It is well-suited as a tool molecule for evaluating computational models of permeability, solubility, and metabolic stability during the fragment-to-lead transition, providing a practical benchmark that straddles the physicochemical boundary between fragments and leads [1].

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